molecular formula C15H12FN3O3S2 B2527283 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide CAS No. 899734-13-5

2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide

Cat. No.: B2527283
CAS No.: 899734-13-5
M. Wt: 365.4
InChI Key: UMMJRHHBCFAOSB-UHFFFAOYSA-N
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Description

2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C15H12FN3O3S2 and its molecular weight is 365.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

Research into derivatives of benzothiadiazine, such as 2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-fluorophenyl)acetamide, has shown promising antitumor activity. A study by Yurttaş, Tay, and Demirayak (2015) synthesized various N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, including compounds with structural similarities to 2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-fluorophenyl)acetamide, and evaluated their antitumor activities. Some compounds demonstrated considerable anticancer activity against various cancer cell lines, highlighting the potential of this chemical scaffold in antitumor drug development (Yurttaş, Tay, & Demirayak, 2015).

Anticonvulsant Evaluation

Another area of interest is the anticonvulsant properties of benzothiadiazine derivatives. Nath et al. (2021) explored the anticonvulsant activities of N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives in various seizure models. Their findings suggest that certain compounds within this chemical class exhibit significant anticonvulsant effects, providing a basis for further research into their potential as antiepileptic agents (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).

Antimicrobial and Antiviral Activities

Compounds bearing the benzothiadiazine moiety have also been evaluated for their antimicrobial and antiviral activities. Tang et al. (2019) synthesized benzothiazole derivatives with a 1,3,4-thiadiazole moiety and assessed their effects against various pathogens. Some compounds showed promising antibacterial activities against Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum, as well as antiviral activities against tobacco mosaic virus, indicating the versatility of this chemical framework in developing new antimicrobial and antiviral agents (Tang, Wang, Zhong, Wang, Chen, He, & Xue, 2019).

Antioxidant Properties

The antioxidant potential of benzothiadiazine derivatives is another area of significant interest. Ahmad et al. (2012) explored the antioxidant activities of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides. Their research demonstrated that some of these compounds possess moderate to significant radical scavenging activity, highlighting their potential in oxidative stress-related therapeutic applications (Ahmad, Siddiqui, Gardiner, Parvez, & Aslam, 2012).

Future Directions

The future directions for research on “2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-fluorophenyl)acetamide” and similar compounds could involve further exploration of their pharmacological activities and potential therapeutic applications .

Properties

IUPAC Name

2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O3S2/c16-10-5-1-2-6-11(10)17-14(20)9-23-15-18-12-7-3-4-8-13(12)24(21,22)19-15/h1-8H,9H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMJRHHBCFAOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>54.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51086493
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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